Product packaging for Naphthalene-d8(Cat. No.:CAS No. 1146-65-2)

Naphthalene-d8

Cat. No.: B043038
CAS No.: 1146-65-2
M. Wt: 136.22 g/mol
InChI Key: UFWIBTONFRDIAS-PGRXLJNUSA-N
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Description

Naphthalene-d8 is a fully deuterated analog of naphthalene, where all eight hydrogen atoms are replaced with the stable isotope deuterium. This compound is an indispensable tool in nuclear magnetic resonance (NMR) spectroscopy, serving as a premier internal standard and chemical shift reference (δ 7.33 ppm in CDCl₃) due to its sharp, single resonance signal. Its primary research value lies in its application as a non-polar solvent for NMR studies of aromatic compounds and fullerenes, eliminating interfering proton signals from the solvent matrix. Furthermore, this compound is a critical precursor in synthetic chemistry for the preparation of other deuterated compounds and is extensively used in mass spectrometry (MS) as a standard and in kinetic studies where isotope effects are investigated. The high isotopic purity (typically >98% or >99.5% D) ensures reliable and reproducible experimental results, making it a fundamental reagent in analytical, organic, and physical chemistry research for mechanistic elucidation and quantitative analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8 B043038 Naphthalene-d8 CAS No. 1146-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6,7,8-octadeuterionaphthalene
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InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
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InChI Key

UFWIBTONFRDIAS-PGRXLJNUSA-N
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Canonical SMILES

C1=CC=C2C=CC=CC2=C1
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Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H]
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Molecular Formula

C10H8
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DSSTOX Substance ID

DTXSID10894058
Record name Naphthalene d8
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Molecular Weight

136.22 g/mol
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Physical Description

Hydroscopic solid; [Sigma-Aldrich MSDS]
Record name Naphthalene-d8
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Vapor Pressure

0.03 [mmHg]
Record name Naphthalene-d8
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CAS No.

1146-65-2
Record name Naphthalene-d8
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Record name (2H8)Naphthalene
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Record name Naphthalene d8
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Advanced Spectroscopic Investigations and Theoretical Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Naphthalene-d8 is extensively utilized in NMR spectroscopy, not only as a specialized solvent but also as a subject of study for understanding molecular structure, dynamics, and interactions.

Utilization as a Deuterated Solvent for Enhanced Spectral Resolution

One of the primary applications of this compound is its use as a deuterated solvent in NMR spectroscopy. armar-europa.de In ¹H NMR, the signals from protonated solvents can overwhelm the signals of the analyte. By using a deuterated solvent like this compound, which has a minimal proton signal, this interference is virtually eliminated. This leads to a cleaner baseline and significantly enhanced spectral resolution, allowing for the unambiguous detection and analysis of analyte signals. armar-europa.de Its stable isotopic labeling is key to improving the accuracy of spectroscopic analysis for other organic compounds. armar-europa.declearsynth.com This is particularly vital when studying aromatic compounds, where solvent signals might otherwise obscure the aromatic region of the spectrum. clearsynth.com

Application in Structural Elucidation and Quantitative Analysis of Organic Compounds

The inert nature of this compound in the NMR spectrum makes it an excellent medium and reference material for the structural elucidation of complex organic molecules. armar-europa.de By dissolving a sample in this compound, researchers can obtain high-resolution spectra that are essential for piecing together molecular structures. armar-europa.de

Furthermore, this compound and its protonated counterpart are valuable in quantitative NMR (qNMR). researchgate.netacanthusresearch.com In qNMR, an internal standard with known concentration is added to a sample to determine the exact concentration of an analyte. The integral of an NMR signal is directly proportional to the number of nuclei contributing to it. acanthusresearch.comnih.gov By comparing the integral of a known analyte peak to the integral of the internal standard's peak, precise quantification can be achieved. For instance, naphthalene (B1677914) has been used as an internal standard to quantify the conversion of chemical reactants, where quantitative integration of signals indicated a 98% conversion in a specific reaction. researchgate.net This demonstrates the principle of using a chemically stable and non-reactive compound with simple, well-defined signals for accurate quantification. researchgate.netacanthusresearch.com Solid-state ¹³C-NMR studies of naphthalene have also demonstrated the power of NMR in revealing subtle structural details, such as deviations from ideal molecular symmetry in a crystal lattice, that may not be resolved by diffraction techniques. nih.gov

Studies of Molecular Dynamics and Intermolecular Interactions

NMR spectroscopy is a powerful tool for investigating molecular dynamics and intermolecular interactions, with this compound and related compounds serving as model systems. Studies on similar rigid molecules, like octafluoronaphthalene, use ¹⁹F NMR relaxation time measurements (T1 and T1ρ) to probe dynamic processes occurring on different timescales, from nanoseconds to microseconds. These experiments, complemented by molecular dynamics (MD) simulations, can characterize motions such as small-angle molecular jumps and full molecular rotations within a solid lattice.

Research on hyperpolarized naphthalene has provided direct insight into intermolecular interactions. By dissolving spin-polarized, pentacene-doped naphthalene crystals, a high degree of nuclear spin polarization can be transferred to surrounding solvent or analyte molecules via the intermolecular nuclear Overhauser effect (NOE). This process, which dramatically enhances the NMR signals of the target molecules, relies on the close spatial proximity and interaction between the naphthalene and the target, offering a method to study these interactions. Furthermore, solid-state NMR studies have shown that intermolecular effects within a crystal lattice can significantly influence the observed chemical shifts, providing another avenue to probe the local environment of molecules. nih.gov The combination of NMR experiments and MD simulations is increasingly used to gain a detailed understanding of molecular mechanisms in various systems. nih.gov

NMR-based Investigations in Anion Sensing Systems

The naphthalene moiety is a valuable component in the design of chemosensors. Detailed NMR spectroscopy investigations have been instrumental in understanding the mechanism of naphthalene-based anion sensors. In one study, a novel fluorescence sensor based on a naphthalene-substituted 1,2,3-triazole was synthesized. NMR and fluorescence spectroscopy were used to study its selectivity and sensitivity towards a range of anions.

The sensor showed a pronounced response to the fluoride (B91410) anion (F⁻). ¹H NMR titration experiments were crucial in elucidating the binding mechanism. The addition of fluoride caused a noticeable upfield shift of the phenolic proton signal and a downfield shift of the triazole proton signal of the sensor molecule. This provided direct evidence of a hydrogen-bonding interaction between these specific protons and the fluoride anion. Furthermore, Job's plot analysis using NMR data confirmed a 1:1 binding stoichiometry between the sensor and the anion. These NMR studies were vital in confirming both the structure of the sensor and the precise nature of its interaction with the target anion.

Infrared (IR) Spectroscopy Studies

IR spectroscopy provides critical information about the vibrational modes of molecules. For this compound, these studies, particularly in the gas phase, offer deep insights into its fundamental molecular structure and behavior.

Gas-Phase Infrared Spectroscopic Analysis

The gas-phase IR spectra of this compound have been the subject of detailed experimental and theoretical investigations. nih.gov Researchers have recorded its mid-infrared spectrum (typically in the 3200–500 cm⁻¹ region) using techniques such as a heated multipass long-path gas cell to achieve sufficient signal from the gaseous sample. nih.govresearchgate.net The gas-phase spectrum of naphthalene and its deuterated analogue is characterized by distinct P, Q, and R branch contours, which arise from rovibrational transitions. astrochem.orgastrochem.org

A key aspect of these studies is the comparison of experimental spectra with high-level theoretical calculations to achieve accurate vibrational assignments. nih.govresearchgate.net The experimental IR spectra have been systematically analyzed using advanced theoretical methods, including:

Vibrational Self-Consistent Field (VSCF)

Vibrational Second-Order Perturbation Theory (VPT2)

Vibrational Coupled Cluster Method (VCCM)

These calculations are often performed using different potential energy surfaces (PESs), for example, those derived from Density Functional Theory (B3LYP) or Møller-Plesset perturbation theory (MP2). nih.govresearchgate.net A comparative study found that the VCCM method combined with an MP2 potential provided the best match to the observed experimental spectra for both naphthalene and this compound, leading to a definitive assignment of the fundamental vibrational modes. nih.govresearchgate.net These combined experimental and theoretical approaches are crucial for understanding the effects of anharmonicity, where vibrations are not perfectly harmonic, which is essential for a precise interpretation of the vibrational spectrum. nih.gov

Table 1: Investigated Theoretical Methods for this compound IR Spectra This table is interactive. Click on a row to learn more.

Method Description Application to this compound
VSCF Vibrational Self-Consistent Field: An approach for solving the vibrational Schrödinger equation that accounts for anharmonicity by treating each vibrational mode in the average field of all other modes. Used to theoretically analyze the experimental gas-phase IR spectrum and account for anharmonic effects. nih.govresearchgate.net
VPT2 Vibrational Second-Order Perturbation Theory: A method that treats anharmonic effects as a perturbation to the simpler harmonic oscillator model, providing corrections to vibrational frequencies. Employed alongside VSCF and VCCM to systematically interpret the complex vibrational features of the this compound spectrum. nih.govresearchgate.net
VCCM Vibrational Coupled Cluster Method: A highly accurate quantum chemical method for calculating vibrational energy levels that explicitly includes electron correlation. Found to provide the best agreement with experimental results when used with an MP2 potential energy surface, enabling a final, reliable assignment of the IR spectra. nih.gov

Far-Infrared and Polarized Light Studies of Crystalline this compound

The vibrational spectroscopy of crystalline this compound has been significantly elucidated through studies employing far-infrared and polarized light techniques. These methods are instrumental in assigning the symmetry of molecular vibrations by probing the directional absorption of light in oriented single crystals.

Infrared spectroscopic investigations on single crystals of this compound have been conducted in the spectral region of 3400–500 cm⁻¹. researchgate.net By using polarized light incident on the ab crystal plane, researchers can differentiate between the various infrared-active vibrational modes based on their transition dipole moment orientation relative to the crystallographic axes. researchgate.net The monoclinic crystal structure of naphthalene, with its b axis as a unique symmetry axis, dictates that one of the principal axes of the dielectric and conductivity tensors aligns with this axis. researchgate.net This crystallographic feature simplifies the interpretation of polarized spectra, as light polarized parallel or perpendicular to the b axis does not induce elliptical polarization when striking the ab or bc planes at normal incidence. researchgate.net

These polarized infrared studies of single-crystal this compound have enabled the assignment of observed absorption bands to specific symmetry classes. researchgate.net The dichroic ratios, which represent the ratio of absorption of light polarized along two different crystal axes, are a key experimental parameter in these assignments. researchgate.net By comparing the experimental dichroic ratios with those calculated based on the oriented gas model, a more definitive assignment of the fundamental vibrations can be achieved.

Examination of Anharmonicity in Vibrational Spectra

While the harmonic approximation provides a foundational understanding of molecular vibrations, it fails to account for the finer details of the vibrational spectra, such as overtone and combination bands, and the precise frequencies of the fundamentals. The study of anharmonicity, which represents the deviation of the potential energy surface from a perfect parabolic shape, is therefore crucial for a complete description of the vibrational behavior of this compound. scispace.comsigmaaldrich.comrestek.com

Gas-phase infrared (IR) spectra of this compound, typically recorded in the mid-infrared region (e.g., 3200–500 cm⁻¹), reveal the presence of numerous combination bands and satellite peaks, particularly in the C-D stretching region (around 2200-2300 cm⁻¹). scispace.comnih.gov These features are a direct consequence of anharmonicity and phenomena such as Fermi resonance, where a fundamental vibration couples with an overtone or combination band of similar energy. restek.com

To accurately model these anharmonic effects, several theoretical approaches have been employed, including:

Vibrational Self-Consistent Field (VSCF) Theory: This method provides a starting point for treating anharmonicity by calculating the vibrational energy levels of a molecule in an average potential created by all other vibrations. scispace.comsigmaaldrich.com

Vibrational Second-Order Perturbation Theory (VPT2): VPT2 builds upon the harmonic approximation by introducing anharmonic terms as perturbations, offering a more accurate calculation of vibrational frequencies. scispace.comnist.gov

Vibrational Coupled Cluster Method (VCCM): VCCM is considered one of the more accurate methods for calculating the vibrational spectra of semi-rigid molecules like this compound, providing a robust treatment of electron correlation and vibrational anharmonicity. scispace.comsigmaaldrich.com

These theoretical calculations are typically performed using potential energy surfaces (PES) derived from electronic structure methods like Density Functional Theory (DFT) (e.g., B3LYP, B9-71) and Møller-Plesset perturbation theory (MP2). scispace.comrestek.comnist.gov For a semi-rigid molecule like naphthalene, the anharmonic cubic and quartic terms are significantly smaller than the harmonic frequencies, making the Taylor series expansion of the potential energy surface a valid and effective approach. sigmaaldrich.comrestek.com

Analysis and Assignment of Fundamental and Combination Bands

The comprehensive analysis of the infrared spectrum of this compound involves the assignment of each observed absorption band to a specific fundamental vibration, overtone, or combination band. This process is heavily reliant on the comparison between experimental data and theoretical calculations that account for anharmonicity. scispace.comnist.gov

The fundamental frequencies of this compound have been assigned based on their symmetry, which is determined through polarized light studies of single crystals and supported by theoretical predictions. researchgate.netcdnsciencepub.com The use of deuteration is particularly useful in these assignments, as the frequency shifts upon isotopic substitution can be predicted and compared with experimental observations, aiding in the correlation of bands between Naphthalene-h8 and this compound. researchgate.net

Theoretical calculations using methods like VPT2 and VCCM have proven to be in very good agreement with experimental data for this compound, with mean absolute deviations as low as 6 cm⁻¹. nist.gov This high level of agreement has allowed for the confident assignment of fundamental frequencies and, in some cases, the reassignment of previously ambiguous bands. nist.gov

The table below presents a selection of experimentally observed and theoretically calculated fundamental vibrational frequencies for this compound.

Selected Fundamental Vibrational Frequencies of this compound (cm⁻¹)

SymmetryExperimental FrequencyCalculated Frequency (VPT2)Vibrational Mode Description
Ag30543055C-D Stretch
Ag15771578C-C Stretch
Ag13841385C-C Stretch
Ag957958C-D In-plane Bend
B1g30463047C-D Stretch
B1g14421443C-C Stretch
B1g876877C-D In-plane Bend
B2u30503051C-D Stretch
B2u15911592C-C Stretch
B3u30583059C-D Stretch
B3u15091510C-C Stretch

Note: The presented values are a representative selection and not exhaustive. Frequencies can vary slightly based on experimental conditions (gas, solid) and the level of theory used for calculations.

Infrared Studies of Mixed Crystal Systems (this compound in Naphthalene)

The study of mixed crystal systems, where guest molecules of this compound are dispersed in a host crystal of Naphthalene (C₁₀H₈), offers a unique window into intermolecular interactions and the phenomenon of vibrational energy transfer. Infrared spectroscopy is a powerful tool for probing these systems.

When this compound is incorporated into a Naphthalene crystal lattice, its vibrational modes can be perturbed by the surrounding host molecules. These perturbations can manifest as shifts in the vibrational frequencies and changes in the band shapes and intensities. By analyzing these changes, researchers can gain insights into the guest-host interactions.

Furthermore, these mixed crystal systems are ideal for studying the transfer of vibrational energy. An excited vibrational state of a this compound molecule can relax by transferring its energy to the vibrational modes of the surrounding Naphthalene molecules or to the lattice phonons. The efficiency and pathways of this energy transfer can be investigated by observing the lifetimes and line widths of the this compound vibrational bands.

Raman Spectroscopy Characterization

Acquisition and Interpretation of Raman Spectra for Vibrational Analysis

Raman spectroscopy serves as a complementary technique to infrared spectroscopy for the vibrational analysis of this compound. cdnsciencepub.com Due to different selection rules, vibrational modes that are weak or inactive in the infrared spectrum may be strong and readily observable in the Raman spectrum. niscpr.res.in

Raman spectra of this compound are typically acquired by irradiating a sample (which can be in the solid, liquid, or solution phase) with a monochromatic laser source. cdnsciencepub.com The scattered light is then collected and analyzed to detect the small frequency shifts corresponding to the vibrational transitions in the molecule. For crystalline samples, polarized Raman spectroscopy can be employed to determine the symmetry of the vibrational modes, similar to polarized infrared studies. scispace.com

The interpretation of the Raman spectra of this compound involves assigning the observed bands to the 48 normal modes of vibration. cdnsciencepub.com This assignment is facilitated by comparison with the known vibrational spectra of Naphthalene and other deuterated analogues, as well as with theoretical predictions from methods such as DFT. researchgate.netcdnsciencepub.comniscpr.res.in The high deuterium (B1214612) content in this compound samples is crucial for a clear and unambiguous assignment of the deuterium-related vibrational modes. scispace.com

The combination of infrared and Raman data provides a comprehensive picture of the vibrational structure of this compound, leading to a more complete and reliable assignment of its fundamental frequencies. cdnsciencepub.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For this compound, mass spectrometry confirms its isotopic composition and provides insights into its stability.

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 136. restek.comnih.gov This peak corresponds to the intact this compound molecule that has lost one electron. The high intensity of the molecular ion peak is indicative of the high stability of the aromatic naphthalene ring system.

The fragmentation pattern of this compound under EI conditions is also informative. Common fragments observed in the mass spectrum include ions resulting from the loss of one or more deuterium atoms. The analysis of the relative intensities of these fragment ions can provide further structural information.

The table below summarizes the top peaks typically observed in the electron ionization mass spectrum of this compound.

Major Peaks in the Electron Ionization Mass Spectrum of this compound

m/zRelative IntensityPossible Ion
13699.99%[C₁₀D₈]⁺ (Molecular Ion)
135~10-13%[C₁₀D₇]⁺
134~3-10%[C₁₀D₆]⁺
108~4-12%[C₈D₄]⁺
54~12%[C₄D₂]⁺

Note: Relative intensities can vary depending on the specific instrument and experimental conditions.

This compound is also frequently used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis of polycyclic aromatic hydrocarbons. sigmaaldrich.com Its distinct molecular weight allows it to be easily distinguished from its non-deuterated counterpart and other PAHs, making it an ideal tracer for quantitative studies. sigmaaldrich.com

Integration in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

This compound (C₁₀D₈) serves a critical function as an internal standard for the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) in various complex matrices. sigmaaldrich.com Its structural and chemical similarity to naphthalene and other PAHs, combined with a distinct mass difference due to deuteration, makes it an ideal reference compound. In analytical protocols, a known quantity of this compound is added to samples before preparation and analysis. Its detection relative to the target analytes allows for accurate quantification by correcting for variations in extraction efficiency, sample matrix effects, and instrument response.

In Gas Chromatography-Mass Spectrometry (GC-MS) , this compound is widely used for environmental and food safety applications. For instance, it is employed in the analysis of naphthalene in workplace air, where it is added to standard solutions to create calibration curves with high linearity (correlation coefficients often exceeding 0.9999). shimadzu.com It is also a standard component in methods for determining PAHs in honey and other foodstuffs, where it is used to quantify native naphthalene concentrations. ksu.edu.tr The use of this compound as an internal standard enhances the precision and accuracy of these methods. nih.gov

In Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), this compound is integral to methods developed for the simultaneous analysis of parent PAHs, their alkylated derivatives, and photo-oxidation products. sciex.com A key advantage of LC-MS/MS is its ability to separate isomeric compounds in a single run. sciex.com In these methods, Atmospheric Pressure Chemical Ionization (APCI) is often chosen as the ionization technique for its high selectivity and sensitivity for PAHs. sciex.com The monitoring of specific Multiple Reaction Monitoring (MRM) transitions for both the analytes and this compound ensures highly selective and robust quantification. sciex.com

Below is a data table outlining typical parameters for an LC-MS/MS method utilizing this compound.

ParameterValue/SettingReference
CompoundThis compound sciex.com
Ionization ModeAPCI (Atmospheric Pressure Chemical Ionization) sciex.com
Parent Ion (Q1)136 m/z sciex.com
Product Ion (Q3)84 m/z sciex.com
ApplicationInternal standard for PAH analysis in environmental and food samples sciex.com

Investigation of Gas Phase Ion Energetics

The study of the gas-phase ion energetics of this compound provides fundamental data on its stability and fragmentation pathways upon ionization. Key parameters include the ionization energy (the minimum energy required to remove an electron from the molecule) and the appearance energies of fragment ions (the minimum energy at which specific fragments are formed). nist.gov These values are crucial for interpreting mass spectra and understanding the underlying chemistry of ionized PAHs, which is relevant in fields from astrophysics to combustion science.

Research utilizing photoionization techniques has determined these energetic thresholds. Studies cited by the National Institute of Standards and Technology (NIST) provide key values for this compound. nist.govnist.gov For example, single and double photoionization processes have been investigated between 8 and 35 eV, providing detailed information on the molecule's behavior under energetic conditions. nist.govnist.gov Deuterium isotope effects can also influence the photofragmentation of the monocation, affecting the relative rates of different dissociation channels compared to its non-deuterated counterpart, Naphthalene-h8. nist.govacs.org

The table below summarizes key gas-phase ion energetics data for this compound from the NIST database.

MeasurementValue (eV)MethodReference
Ionization Energy8.15 ± 0.02Photoionization nist.gov
Ionization Energy8.14 ± 0.02Photoelectron Spectroscopy nist.gov
Appearance Energy of C₁₀D₇⁺14.0 ± 0.3Photoionization Mass Spectrometry nist.govnist.gov

Characterization of Dication Formation and Dissociation Processes

The formation and subsequent dissociation of doubly charged cations (dications) of this compound have been studied in detail using sophisticated coincidence spectroscopy techniques. A photoelectron-photoion-photoion triple coincidence (PEPIPICO) method allows for the direct observation of charge separation reactions, where the dication breaks apart into two charged fragments. acs.org

Studies using this technique at different photo-excitation wavelengths (e.g., 30.4 nm and 35.6 nm) reveal a multitude of two- and three-product dissociation channels. acs.org A significant finding is that the principal fragmentation pathways are those that conserve an even number of carbon atoms in the resulting fragments. acs.org The relative intensities of these dissociation channels are dependent on the excitation energy, which provides insight into the dynamics and potential energy surfaces of the this compound dication. acs.org

The major charge separation reactions observed are summarized below.

Dissociation ReactionObservation WavelengthsReference
C₁₀D₈²⁺ → C₈D₆⁺ + C₂D₂⁺30.4 nm & 35.6 nm acs.org
C₁₀D₈²⁺ → C₇D₅⁺ + C₃D₃⁺30.4 nm & 35.6 nm acs.org
C₁₀D₈²⁺ → C₆D₄⁺ + C₄D₄⁺30.4 nm acs.org
C₁₀D₈²⁺ → C₅D₄⁺ + C₅D₄⁺30.4 nm acs.org

Computational Chemistry and Vibrational Theory

Computational methods are essential for interpreting the complex vibrational spectra of molecules like this compound. Because the harmonic approximation often fails to fully describe experimental spectra, more advanced theoretical models that account for anharmonicity are required. nih.govoup.comnih.gov For this compound, its gas-phase infrared (IR) spectrum has been systematically analyzed using several high-level computational theories. nih.govresearchgate.net

Application of Vibrational Self-Consistent Field (VSCF) Theory

The Vibrational Self-Consistent Field (VSCF) method is a foundational approach for calculating anharmonic vibrational frequencies. acs.orgrsc.org The method treats the vibrations of a molecule by separating the vibrational modes and calculating the wave function for each mode in the average potential of all other modes. github.io This approach provides a first-order correction for anharmonicity. In a comprehensive study of this compound, VSCF theory was one of the methods used to analyze the experimental gas-phase IR spectrum, providing insight into the effects of anharmonicity on the fundamental vibrational bands. nih.govresearchgate.net While VSCF improves upon the harmonic approximation, its accuracy can be limited, which has led to the development of post-VSCF methods. rsc.orgnih.gov

Implementation of Vibrational Second-Order Perturbation Theory (VPT2)

Vibrational Second-Order Perturbation Theory (VPT2) is a widely used method that builds upon the harmonic approximation by adding corrective terms to account for anharmonicity. frontiersin.orgq-chem.com It is often employed with density functional theory (DFT) to calculate anharmonic force fields. frontiersin.orgnih.gov

For this compound, VPT2 calculations have been shown to yield fundamental frequencies that are in very good agreement with experimental data. nih.gov One study, using the B97-1 functional and a TZ2P basis set, reported a mean absolute deviation of just 6 cm⁻¹ between the calculated and experimental frequencies for this compound. nih.gov However, VPT2 can be sensitive to the choice of the electronic structure method and can encounter issues with resonances (Fermi resonances), where vibrational states are accidentally near-degenerate, requiring special treatment. nih.govfrontiersin.orgnih.gov In studies of deuterated PAHs, generalized VPT2 (GVPT2) has been used to improve accuracy. oup.com

Utilization of Vibrational Coupled Cluster Method (VCCM) for Spectral Assignment

The Vibrational Coupled Cluster Method (VCCM) is a highly accurate quantum chemical method for solving the vibrational Schrödinger equation. It is considered one of the more robust methods for calculating anharmonic spectra. nih.govresearchgate.net

In a comparative study analyzing the vibrational spectrum of this compound, VCCM was systematically compared against VSCF and VPT2. nih.govresearchgate.net The research involved calculating potential energy surfaces using both DFT (B3LYP) and Møller-Plesset perturbation theory (MP2). The final assignment of the IR spectra for both Naphthalene and this compound was performed using the VCCM with the MP2 potential, as this combination provided the best match to the experimental gas-phase spectra. nih.govresearchgate.net This highlights the power of VCCM in providing a definitive theoretical interpretation of complex vibrational features. Due to its computational cost, approximations to the VCCM method have also been developed for application to larger molecules. nih.gov

Development and Evaluation of Potential Energy Surfaces (e.g., B3LYP, MP2 Methods)

The accurate prediction of the vibrational spectra of this compound hinges on the quality of the calculated potential energy surface (PES). Two prominent computational methods, Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2), have been utilized to model the PES of this compound. nih.gov

A comparative study evaluated the effectiveness of these two methods in reproducing the experimental gas-phase infrared (IR) spectra of this compound. nih.gov The research involved recording the IR spectra in the mid-infrared region (3200-500 cm⁻¹) and analyzing the results using various theoretical approaches, including vibrational self-consistent field (VSCF), vibrational second-order perturbation theory (VPT2), and the vibrational coupled-cluster method (VCCM). nih.gov When comparing the potential energy surfaces generated by B3LYP and MP2, the study found that the VCCM with the MP2 potential provided the best agreement with the observed experimental spectra. nih.gov

Another study employed a different DFT functional, B9-71, with a triple-zeta plus double polarization (TZ2P) basis set to compute the anharmonic force fields of both naphthalene-h8 and this compound. nih.gov The fundamental frequencies calculated using second-order vibrational perturbation theory based on this DFT approach showed very good agreement with experimental data, with a mean absolute deviation (MAD) of 6 cm⁻¹ for this compound. nih.gov This level of accuracy supports the use of such theoretical models for interpreting the vibrational spectra of larger PAHs. nih.gov

Table 1: Comparison of Theoretical Methods for this compound Vibrational Analysis

Computational MethodBasis SetTheoretical ApproachMean Absolute Deviation (MAD) vs. Experimental DataReference
B9-71 (DFT)TZ2PSecond-Order Vibrational Perturbation Theory6 cm⁻¹ nih.gov
MP2Not SpecifiedVibrational Coupled Cluster Method (VCCM)Best match to observed spectra nih.gov
B3LYPNot SpecifiedVibrational Coupled Cluster Method (VCCM)Less accurate than MP2 nih.gov

Analysis of Anharmonic Cubic and Quartic Potential Energy Terms

To move beyond the harmonic oscillator approximation and accurately model the vibrational behavior of this compound, the inclusion of anharmonic terms in the potential energy function is crucial. These terms, specifically the cubic and quartic force constants, account for the non-parabolic nature of the true potential energy surface.

Research has been conducted to calculate the cubic and semidiagonal quartic anharmonic force fields for this compound using density functional theory (DFT) with the B9-71 functional and a TZ2P basis set. nih.gov The computation of these higher-order derivatives of the energy with respect to nuclear displacement allows for a more refined prediction of vibrational frequencies.

The inclusion of these anharmonic terms through second-order vibrational perturbation theory led to fundamental frequencies that are in very good agreement with experimental observations. nih.gov The mean absolute deviation for this compound was found to be 6 cm⁻¹. nih.gov This demonstrates the importance of considering anharmonicity in theoretical vibrational spectroscopy. The study also noted that for the non-deuterated analogue, naphthalene-h8, certain C-H stretching modes were significantly affected by Fermi resonances, with shifts larger than 10 cm⁻¹, highlighting the role of anharmonicity in vibrational coupling. nih.gov

The analysis of anharmonicity is not only critical for accurately assigning fundamental vibrational modes but also for understanding the appearance of combination bands and overtones in the experimental spectra, which arise due to these higher-order potential energy terms. nih.gov The systematic analysis of the gas-phase IR spectra of this compound has been successfully performed by incorporating these anharmonic effects. nih.gov

Applications in Environmental and Bioanalytical Chemistry

Internal and Surrogate Standard Methodologies

Naphthalene-d8 is extensively used as both an internal and a surrogate standard in a multitude of analytical methods. As an internal standard, it is added to a sample in a known concentration before analysis to correct for the loss of analyte during sample preparation and instrumental analysis. As a surrogate, it is added to samples before extraction to monitor the efficiency of the sample preparation steps.

This compound is a cornerstone in the analysis of PAHs, a class of persistent organic pollutants. cdc.gov It is frequently used as an internal standard in methods employing gas chromatography-mass spectrometry (GC-MS). researchgate.net By adding a known amount of this compound to the sample extract just before injection into the GC-MS system, analysts can correct for variations in instrument response and ensure accurate quantification of native PAHs. cdc.govksu.edu.tr Its chemical similarity to other low molecular weight PAHs makes it particularly suitable for their quantification. researchgate.net

The table below details specific PAHs for which this compound is commonly used as an internal standard in analytical methodologies.

AnalyteAnalytical MethodReference
Naphthalene (B1677914)GC-MS researchgate.net
AcenaphthyleneGC-MS researchgate.net
AcenaphtheneGC-MS researchgate.net
FluoreneGC-MS researchgate.net
Phenanthrene (B1679779)GC-MS cdc.gov
AnthraceneGC-MS cdc.gov
PyreneGC-MS cdc.gov
ChryseneGC-MS cdc.gov
PeryleneGC-MS cdc.gov

This table showcases a selection of Polycyclic Aromatic Hydrocarbons (PAHs) that are frequently quantified using this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The use of an internal standard is crucial for achieving accurate and reproducible results by compensating for variations during the analytical process.

The United States Environmental Protection Agency (EPA) lists 126 priority pollutants for which it has developed analytical test methods. epa.gov Naphthalene itself is on this list. epa.gov this compound is specified as a surrogate or internal standard in several EPA methods for the analysis of semivolatile organic compounds in environmental samples. For instance, it is used in methods for analyzing municipal and industrial wastewater to ensure that the analytical data is reliable and meets regulatory requirements. epa.govlgcstandards.com Its use is required in some methodologies for the analysis of PAHs in water, where it is added as a surrogate before the extraction process to gauge the performance of the method for each specific sample.

The analysis of PAHs in complex matrices like food and biological samples presents significant challenges due to the presence of interfering compounds. This compound plays a critical role in overcoming these challenges.

Olive Oil: It is employed as an internal standard for the analysis of PAHs in olive oil using gas chromatography-mass spectrometric (GC-MS) analysis following a solid-phase extraction (SPE) clean-up step.

Honey: In the determination of naphthalene in honey, this compound is used as an internal standard in headspace-gas chromatography/mass spectrometry (HS-GC/MS) methods. ksu.edu.tr This allows for the precise quantification of naphthalene, which can be present in honey due to environmental contamination or from practices used by beekeepers. ksu.edu.trresearchgate.net Other studies assessing honey for a broader range of PAHs also utilize perdeuterated internal standards, including this compound, for accurate quantification by GC-MS. nih.gov

Avian Blood: this compound is used as a surrogate standard in the quantification of PAHs in avian dried blood spots. tandfonline.comtandfonline.com In a developed method using ultra-performance liquid chromatography, a surrogate stock solution containing this compound and Perylene-d12 is added to the samples to monitor and correct for analytical variations. tandfonline.comtandfonline.com

The use of this compound is integral to method validation and routine quality control in environmental laboratories. nih.gov By spiking samples with a known concentration of this compound (as a surrogate), analysts can assess the efficiency and reproducibility of the entire analytical procedure, from extraction and cleanup to instrumental analysis. researchgate.net Acceptable recovery of the surrogate standard is often a prerequisite for reporting the data, thus ensuring the quality and validity of the results. nih.gov This practice is a key component of quality assurance/quality control (QA/QC) protocols mandated by regulatory bodies like the EPA.

Tracer Studies and Isotope Dilution Techniques

Beyond its role as a standard for quantification, the isotopic signature of this compound allows it to be used in more advanced environmental studies.

This compound can be used in stable isotope tracer studies to track the fate and transport of naphthalene in environmental systems. By introducing this compound into a system (e.g., a soil column or a microcosm), researchers can follow its movement, degradation, and transformation pathways. This is particularly useful for studying bioremediation processes, where the disappearance of the deuterated compound can provide direct evidence of microbial degradation. Isotope dilution mass spectrometry (IDMS) is a powerful technique that uses isotopically labeled compounds like this compound to achieve highly accurate and precise measurements. researchgate.netnih.gov In this method, a known amount of this compound is added to the sample, and the ratio of the native analyte to the labeled standard is measured by mass spectrometry. This approach corrects for both sample preparation losses and instrument variability, making it a definitive method for quantification. epa.gov

Enhancement of Analytical Performance via Isotope Dilution Methods

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for chemical measurement, capable of yielding results directly traceable to the International System of Units (SI). nih.gov The use of this compound in isotope dilution analysis significantly enhances the accuracy and reliability of quantifying naphthalene and other polycyclic aromatic hydrocarbons (PAHs). By introducing a known quantity of the deuterated standard into a sample at the beginning of the analytical process, any loss of the target analyte during sample preparation, extraction, and analysis can be precisely corrected. sigmaaldrich.comnih.gov

This approach effectively compensates for matrix effects and variations in instrumental response, leading to superior precision and accuracy compared to other calibration methods. nih.gov Research on the analysis of naphthalene in biological samples like blood and urine has shown that adding this compound as an internal standard leads to substantially improved headspace extraction efficiencies and, consequently, higher sensitivity. nih.gov Similarly, an isotope dilution method developed for analyzing naphthalene in diverse food composites demonstrated excellent repeatability, with relative standard deviations of 3.5% and 1.5% at concentration levels of 5 and 30 ng/ml, respectively. nih.gov This high level of accuracy is crucial for assessing human exposure and ensuring food safety. nih.govresearchgate.net

Advanced Analytical Instrumentation and Method Development

This compound is integral to the development and validation of sophisticated analytical methods designed for high-throughput screening and ultra-trace detection of pollutants.

Development of High-Throughput GC-MS/MS and UPLC-MS Methods for Environmental Samples

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the monitoring of persistent organic pollutants (POPs) in environmental and food samples. nih.govresearchgate.net The development of high-throughput GC-MS/MS methods allows for the rapid screening of a large number of samples, which is essential for environmental monitoring and food safety surveillance. chromatographyonline.com In these methods, this compound is used as an internal standard to ensure accurate quantification of naphthalene and related compounds in complex matrices like fish tissue and olive oil. nih.govresearchgate.net The high selectivity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, minimizes interferences from the sample matrix, enabling reliable detection and quantification at very low levels. nih.gov

Similarly, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) offers a complementary approach, particularly for analyzing metabolites of naphthalene in biological samples. nih.gov UPLC systems use columns with smaller particles (typically under 2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. frontiersin.orgnih.gov A robust LC-MS/MS method was developed for the simultaneous quantification of four major naphthalene metabolites in urine, using their corresponding deuterium-labeled internal standards to ensure accuracy. nih.gov The combination of efficient UPLC separation with the sensitivity and specificity of MS/MS detection provides a powerful tool for bio-monitoring studies. nih.govfrontiersin.org

Headspace-Gas Chromatography/Mass Spectrometry (HS-GC/MS) for Trace Compound Detection

Headspace-Gas Chromatography/Mass Spectrometry (HS-GC/MS) is a highly effective technique for the analysis of volatile compounds like naphthalene in various matrices. This method analyzes the vapor phase (headspace) above the sample, which minimizes the introduction of non-volatile matrix components into the instrument, thereby reducing contamination and improving analytical robustness. ksu.edu.tr

The use of this compound as an internal standard in HS-GC/MS methods is crucial for achieving high sensitivity and accuracy. nih.gov A simple and sensitive HS-GC/MS method for the simultaneous analysis of naphthalene and p-dichlorobenzene in whole blood and urine reported detection limits of 1 ng/mL and 0.5 ng/mL, respectively. nih.gov Another advanced technique, headspace solid-phase microextraction (HS-SPME) coupled with GC/MS, has been developed for determining naphthalene in food samples. nih.gov This method achieved very low detection limits that varied with the food matrix, from 0.0022 ng/g in water to an average of 1.6 ng/g in various composite foods, demonstrating the method's utility for trace-level analysis. nih.govresearchgate.net

The table below summarizes the performance of various HS-GC/MS methods utilizing this compound for the detection of naphthalene.

Analytical MethodMatrixAnalyteDetection LimitSource
HS-GC/MSWhole BloodNaphthalene1 ng/mL nih.gov
HS-GC/MSUrineNaphthalene0.5 ng/mL nih.gov
HS-SPME-GC/MSWaterNaphthalene0.0022 ng/g nih.gov
HS-SPME-GC/MSFood Composites (average)Naphthalene1.6 ng/g nih.gov
HS-GC/MSHoneyNaphthalene0.5 µg/kg (0.5 ng/g) ksu.edu.tr

Environmental Fate and Biogeochemical Transformations

Environmental Partitioning and Transport Dynamics

The movement and distribution of Naphthalene-d8 in the environment are governed by its physicochemical properties and interactions with different environmental media.

Distribution Across Atmospheric, Soil, and Aquatic Compartments

Once released into the environment, this compound, like its non-deuterated counterpart, partitions between the air, water, and soil compartments. industrialchemicals.gov.au Its tendency to distribute is influenced by its moderate water solubility and a preference for organic phases, as indicated by its octanol-water partition coefficient (log Kₒw) of 3.3. industrialchemicals.gov.aunih.gov

Atmosphere: Due to its volatility, a significant fraction of naphthalene (B1677914) is expected to partition to the atmosphere. cdc.govindustrialchemicals.gov.au In the air, it can be subject to degradation processes, primarily through reactions with hydroxyl radicals. cdc.gov

Aquatic Systems: In water, naphthalene can exist as a dissolved solute or be adsorbed to suspended solids and organic matter. epa.govindustrialchemicals.gov.au Its residence time in the water column is often limited by volatilization and biodegradation. epa.gov

Soil and Sediment: Naphthalene exhibits a moderate binding affinity for the organic components of soil and sediment. industrialchemicals.gov.au Consequently, it can be retained in the terrestrial compartment, with its mobility being lower in soils rich in organic carbon. industrialchemicals.gov.aunih.gov

Table 1: Selected Physicochemical Properties of this compound This table is interactive. Click on the headers to sort.

Property Value Reference
Molecular Formula C₁₀D₈ sigmaaldrich.com
Molecular Weight 136.22 g/mol sigmaaldrich.com
Boiling Point 218 °C sigmaaldrich.com
Melting Point 80-82 °C sigmaaldrich.com
Vapor Pressure 0.03 mmHg (at 25 °C) sigmaaldrich.com

Volatilization Processes from Water and Soil Surfaces

Volatilization is a key process controlling the fate of naphthalene in both soil and water. epa.govcdc.gov

From water surfaces, the loss of naphthalene is significant, with estimated half-lives ranging from hours to days depending on environmental conditions. epa.gov The rate of volatilization is influenced more by the movement of the water than by air movement above it. epa.gov

From soil, volatilization is most pronounced at the surface and decreases with depth. This process is highly dependent on factors such as soil moisture, temperature, and the thickness of the unsaturated soil zone (vadose zone). cdc.govnih.gov For instance, peak soil gas concentrations of naphthalene have been observed in late summer, correlating with higher aqueous concentrations and a thinner saturated zone. nih.gov In some cases, over 90% of naphthalene vapors can be biodegraded within a few centimeters of the water table, indicating a close link between volatilization and microbial activity. nih.gov

Sorption Characteristics to Soil and Sediment Organic Matter

The sorption of naphthalene to soil and sediment is a critical process that affects its mobility and bioavailability. nih.gov The primary factor governing this sorption is the organic carbon content of the soil or sediment. industrialchemicals.gov.aunih.gov

Studies have shown that naphthalene has a moderate binding affinity for soil organic components, with a mean organic carbon-normalized adsorption coefficient (Kₒc) of 871 L/kg. industrialchemicals.gov.au This indicates low mobility in most soils, except for those with very low organic content, like sandy soils. industrialchemicals.gov.au Research on various soil types has demonstrated that soils with higher organic carbon content, such as those amended with peat (3.4% organic carbon), exhibit stronger sorption of naphthalene derivatives compared to soils with lower organic content (2.6% organic carbon). nih.gov However, a simple decrease in a soil's carbon content does not always lead to a proportional reduction in its capacity to sorb hydrophobic compounds like naphthalene. nih.gov The nature of the organic matter and the polarity of the compound also play a significant role. nih.govresearchgate.net

Biodegradation Pathways and Mechanistic Elucidation

This compound is an invaluable tool for studying biodegradation, as its deuterium (B1214612) label allows researchers to track its transformation products definitively. nih.govasm.org

Anaerobic Degradation Mechanisms of Deuterated Naphthalene

Under anoxic (oxygen-free) conditions, the biodegradation of naphthalene proceeds via a reductive pathway, which is fundamentally different from the oxygenase-initiated aerobic pathways. asm.org Studies using this compound have been instrumental in elucidating these anaerobic mechanisms. nih.govasm.org

The initial and rate-limiting step in the anaerobic degradation of naphthalene by sulfate-reducing bacteria is the activation of the stable aromatic ring system. asm.org Experiments using deuterated naphthalene (D₈-naphthalene) and ¹³C-labeled bicarbonate have confirmed that this activation occurs via carboxylation, where a carboxyl group is added to the naphthalene molecule to form 2-naphthoic acid. nih.govasm.org

Following this initial activation, the degradation proceeds through a stepwise reduction of the aromatic rings. asm.org Metabolites identified from the degradation of D₈-naphthalene include reduced derivatives of 2-naphthoic acid, such as 5,6,7,8-tetrahydro-2-naphthoic acid and octahydro-2-naphthoic acid. asm.org This indicates a pathway involving the sequential saturation of the ring system before the eventual cleavage of the rings. asm.org

Table 2: Key Metabolites in the Anaerobic Degradation of Deuterated Naphthalene This table is interactive. Click on the headers to sort.

Metabolite Role in Pathway Reference
2-Naphthoic acid Initial product of carboxylation nih.govasm.org
5,6,7,8-Tetrahydro-2-naphthoic acid Intermediate of ring reduction asm.org
Octahydro-2-naphthoic acid Intermediate of ring reduction asm.org

Role of Specific Microbial Consortia and Pure Cultures (e.g., Sulfate-Reducing Bacteria)

The anaerobic degradation of naphthalene is carried out by specialized microorganisms, with sulfate-reducing bacteria (SRB) being particularly significant in anoxic environments. oup.comoup.com Enrichment cultures from various sources, including contaminated freshwater aquifers and marine sediments, have demonstrated the ability to completely mineralize naphthalene to CO₂ using sulfate (B86663) as the terminal electron acceptor. asm.orgoup.com

Several studies have successfully used this compound to confirm that these SRB consortia are responsible for the observed degradation. nih.govresearchgate.net Within these consortia, bacteria from the family Desulfobacteraceae have been identified as key players in naphthalene degradation in freshwater environments. oup.comoup.comresearchgate.net

Furthermore, pure cultures (isolates) capable of this process have been obtained. For example, strain NaphS2, a marine sulfate-reducing bacterium, was isolated and shown to grow using naphthalene as its sole source of organic carbon and electron donor. oup.comoup.com Studies on nitrate-reducing pure cultures, such as isolates NAP-3-1 and NAP-4, have also demonstrated the capability of anaerobic naphthalene degradation, suggesting this ability may be distributed across different phylogenetic groups. nih.gov

Table 3: Examples of Naphthalene-Degrading Cultures This table is interactive. Click on the headers to sort.

Culture Type Organism(s) / Group Environment Electron Acceptor Reference
Enrichment Culture Desulfobacteraceae related Freshwater Aquifer Sulfate oup.comoup.com
Enrichment Culture Mixed marine consortium Marine Sulfate nih.gov
Pure Culture Strain NaphS2 Marine Sulfate oup.com

Identification of Ring-Cleavage Products and Downstream Metabolic Intermediates

The biodegradation of naphthalene, and by extension this compound, involves a series of enzymatic reactions that lead to the cleavage of its aromatic rings. Under anaerobic conditions, growth experiments using per-deuterated this compound have been instrumental in identifying key metabolic intermediates. Mass spectrometry analysis of metabolites from these experiments revealed a mass shift of 5 atomic mass units (amu) for certain compounds, confirming their origin from the deuterated substrate. nih.gov

One of the identified ring cleavage products is a C₁₁H₁₆O₄-diacid. nih.gov Another significant downstream intermediate has been identified as 2-carboxycyclohexylacetic acid. nih.gov The formation of these saturated compounds with a cyclohexane (B81311) ring structure suggests that the degradation pathway proceeds through the reduction of the aromatic ring system of 2-naphthoic acid, followed by ring cleavage. nih.gov This is analogous to the well-established benzoyl-coenzyme A pathway for the degradation of monoaromatic hydrocarbons. nih.gov

Under aerobic conditions, the metabolism of naphthalene by thermophilic bacteria like Bacillus thermoleovorans has been shown to produce a range of intermediates. nih.gov While some of these are common to mesophilic degradation pathways, others like 2,3-dihydroxynaphthalene, 2-carboxycinnamic acid, and phthalic acid indicate a divergence in the metabolic route. nih.gov The use of ¹³C-labeled naphthalene in these studies allowed for the definitive identification of these metabolites through mass spectrometry by observing a mass shift of one atomic mass unit. nih.gov

Table 1: Identified Metabolic Intermediates of Naphthalene Degradation

Isotopic Metabolite Differentiation to Elucidate Novel Degradation Pathways

The use of stable isotope-labeled compounds like this compound and ¹³C-labeled naphthalene is a powerful technique for elucidating novel degradation pathways. By tracing the incorporation of the heavy isotopes into metabolic intermediates, researchers can confirm precursor-product relationships and differentiate between various potential metabolic routes. nih.gov

In anaerobic degradation studies, experiments with per-deuterated this compound demonstrated that the identified ring fission products, the C₁₁H₁₆O₄-diacid and 2-carboxycyclohexylacetic acid, were indeed derived from naphthalene. nih.gov The observed mass shift in these metabolites directly corresponded to the deuterium labeling of the parent compound, providing unequivocal evidence of the metabolic linkage. nih.gov

These isotopic studies have provided strong indications that the anaerobic degradation of naphthalene proceeds via the reduction of the bicyclic aromatic ring system of 2-naphthoic acid, a departure from pathways that might involve monoaromatic intermediates. nih.gov The formation of identical ring fission products from the degradation of naphthalene, 2-methylnaphthalene, and tetralin further supports the hypothesis that ring cleavage is initiated with a reduced bicyclic compound, leading to degradation through cyclohexane structures. nih.gov

Investigation of Naphthalene Carboxylation as an Initial Activation Mechanism

Under anaerobic conditions, the initial activation of the stable naphthalene molecule is a critical and energetically challenging step. Research has shown that carboxylation, the addition of a carboxyl group, is a key initial reaction in the anaerobic metabolism of naphthalene. asm.orgresearchgate.netnih.govnih.gov This was first demonstrated in sulfidogenic consortia where the mineralization of [¹⁴C]naphthalene to ¹⁴CO₂ was observed. asm.orgresearchgate.net

Further evidence came from experiments using ¹³C-labeled bicarbonate, where the incorporation of ¹³C into naphthalene metabolites was detected. asm.orgresearchgate.netnih.gov Specifically, in naphthalene-utilizing enrichments, 2-naphthoate (B1225688) was identified as a metabolite, and mass spectrum analysis confirmed the incorporation of ¹³CO₂ from the labeled bicarbonate into this product. asm.orgresearchgate.net This strongly suggests that naphthalene is first carboxylated to 2-naphthoic acid. asm.orgnih.gov This carboxylation step provides a "biochemical handle" for subsequent enzymatic reactions. nih.gov The enzyme responsible for this reaction, naphthalene carboxylase, has been identified in the sulfate-reducing enrichment culture N47. nih.gov

Biodegradation Under Oxygen-Limiting and Microaerophilic Conditions

The availability of oxygen is a significant factor influencing the biodegradation of naphthalene. In many contaminated environments, oxygen is limited or absent. nih.govnih.gov While strict anoxic conditions can inhibit naphthalene degradation by some bacterial communities, microaerophilic conditions, where minute amounts of oxygen are present, can support aerobic degradation pathways. nih.govnih.gov

Studies on enrichment cultures from oil-polluted aquifers have shown that under microaerophilic conditions, a bacterial community capable of degrading naphthalene can develop. nih.govnih.govresearchgate.net In one such study, the enrichment process selected for two dominant bacterial groups, Variovorax spp. and Starkeya spp., which were both capable of growing on naphthalene. nih.govnih.gov The degradation pathway identified in these organisms involved dioxygenases with a high affinity for oxygen, indicating an aerobic degradation mechanism even under low oxygen concentrations. nih.govnih.gov

Influence of Biofilm Formation on Degradation Efficiency

In natural environments, bacteria often exist as biofilms, which are communities of microorganisms attached to a surface and encased in an extracellular matrix. nih.govnih.gov Biofilm formation can significantly influence the efficiency of naphthalene degradation. nih.govnih.govnih.gov

Under microaerophilic conditions, the development of a biofilm structure around naphthalene crystals has been observed. nih.govnih.gov It is suggested that this biofilm structure can provide the bacteria with a more favorable microenvironment, potentially protecting them from the toxic effects of the carbon source while facilitating its degradation. nih.govnih.gov For instance, the bacterium Starkeya was observed to form a biofilm around naphthalene crystals, which is believed to help in allocating its cells at an optimal distance from the toxic substrate. nih.govnih.gov

Research on Pseudomonas stutzeri T102 has shown that biofilm-associated cells, although showing an initial lag, ultimately degraded naphthalene faster than their planktonic counterparts. nih.gov Furthermore, when introduced into petroleum-contaminated soils, the biofilm-inoculated bacteria exhibited higher survival rates and greater naphthalene degradation activity compared to planktonic cells. nih.gov This suggests that using biofilm-based approaches could be a more effective bioremediation strategy. nih.gov

Co-metabolism and Enhanced Biodegradation of Co-contaminants (e.g., Phenanthrene)

Polycyclic aromatic hydrocarbons (PAHs) typically occur as complex mixtures in contaminated sites. unc.edu The presence of one PAH can influence the biodegradation of another, a phenomenon known as co-metabolism. Naphthalene, being a relatively simple and bioavailable PAH, can often enhance the degradation of more complex PAHs like phenanthrene (B1679779). mdpi.comfrontiersin.orgnih.gov

Studies with Pseudomonas aeruginosa have demonstrated that when naphthalene is used as a co-metabolic carbon source, the removal rates of other PAHs, including phenanthrene, are significantly increased. mdpi.com For example, the degradation of phenanthrene increased from 17.25% to 100% in the presence of naphthalene. mdpi.com The proposed mechanism for this enhancement is that naphthalene accelerates the growth of the degrading bacteria, leading to higher biomass and consequently, an increased production of the enzymes required for PAH metabolism. mdpi.com

In another study with Pseudomonas sp. SL-6, naphthalene was found to significantly enhance the biodegradation of phenanthrene. frontiersin.orgnih.gov Proteomic analysis revealed that salicylate (B1505791), an intermediate of naphthalene degradation, acts as a trigger, up-regulating the expression of enzymes involved in PAH catabolism. frontiersin.orgnih.gov This leads to the enhanced degradation of phenanthrene. frontiersin.orgnih.gov However, the interaction can be complex, as some studies have shown that naphthalene can also competitively inhibit the uptake of phenanthrene in certain bacteria. unc.edu

Table 2: Effect of Naphthalene Co-metabolism on Phenanthrene Degradation

Enzymatic Mechanisms Involved in Aromatic Ring Hydroxylation and Cleavage (e.g., Dioxygenases, Salicylate Hydroxylase)

The enzymatic degradation of naphthalene involves a series of key enzymes that catalyze the hydroxylation and subsequent cleavage of the aromatic rings. frontiersin.orgnih.gov

Under aerobic conditions, the initial attack on the naphthalene molecule is typically carried out by a multi-component enzyme system called naphthalene dioxygenase (NDO) . frontiersin.orgmdpi.com This enzyme incorporates both atoms of a molecular oxygen molecule into the aromatic ring to form cis-naphthalene dihydrodiol. frontiersin.org This dihydrodiol is then converted to 1,2-dihydroxynaphthalene by a dehydrogenase. frontiersin.org

The subsequent cleavage of the aromatic ring is catalyzed by a ring-cleaving dioxygenase , such as 1,2-dihydroxynaphthalene dioxygenase. frontiersin.org This enzyme opens the ring to form 2-hydroxychromene-2-carboxylic acid, which is further metabolized. frontiersin.org

A key intermediate in many naphthalene degradation pathways is salicylate. mdpi.comSalicylate hydroxylase is an important enzyme that converts salicylate to catechol. nih.gov Interestingly, in some bacteria like Ralstonia sp. strain U2, the salicylate 5-hydroxylase, which converts salicylate to gentisate, shares sequence similarity and can utilize the same electron transport proteins as naphthalene dioxygenase. nih.gov

Under anaerobic conditions, as previously mentioned, the initial activation is catalyzed by naphthalene carboxylase . nih.govnih.gov This is followed by a series of reduction reactions to overcome the resonance energy of the aromatic ring system. nih.gov

Table 3: Key Enzymes in Naphthalene Degradation

Compound Names Mentioned

Table 4: List of Chemical Compounds

Analysis of Mass Transfer Limitations in Microbial Degradation Processes

The microbial degradation of this compound, like other hydrophobic organic compounds, is frequently constrained by mass transfer limitations. This phenomenon refers to the rate at which the compound can move from its location in the environment (e.g., sorbed to soil particles or in a non-aqueous phase liquid) to the aqueous phase where it becomes available for microbial uptake and degradation. The bioavailability of the compound, rather than the inherent metabolic capacity of the microorganisms, often becomes the rate-limiting step in its bioremediation.

Research on naphthalene provides a direct model for understanding these limitations for this compound. The process is complicated by the competition between sorption and biodegradation. Studies have shown that for some bacterial species, such as the soil isolate NP-Alk, sorption to soil significantly limits both the rate and the extent of naphthalene mineralization. lgcstandards.com In such cases, degradation rates are dependent on the equilibrium aqueous-phase concentration of the compound.

Key factors that control mass transfer and limit the microbial degradation of naphthalene, and by extension this compound, are summarized below.

FactorDescription of LimitationResearch Findings
Sorption/Desorption Strong binding to soil organic matter and sediment reduces the concentration of the compound in the aqueous phase, making it less available to microorganisms. lgcstandards.comThe occlusion of naphthalene within soil micropores can limit its bioavailability. frontiersin.org Desorption from the solid phase is often a slow, rate-limiting process.
Low Aqueous Solubility As a hydrophobic compound, naphthalene has limited solubility in water, which restricts its availability for microbial uptake in aquatic and soil pore-water environments.The degradation of xenobiotics by thermophilic microorganisms can be advantageous as the water solubility of naphthalene increases from 30 mg/L at 20°C to 130 mg/L at 60°C, enhancing bioavailability. nih.gov
Non-Aqueous Phase Liquids (NAPLs) When present as part of a complex mixture like coal tar or oil, the transfer from the NAPL to the aqueous phase is a critical bottleneck. epa.govThe rate of naphthalene depletion from a NAPL during biodegradation does not exceed the maximum predicted rates based on mass transfer parameters, even in the initial rapid stages. epa.gov
Biofilm Formation Microorganisms can form biofilms at the interface between the contaminant source (e.g., a NAPL) and the water, which can hinder further mass transfer. epa.govReduced depletion rates in later stages of biodegradation have been linked to the formation of biofilms at the NAPL-water interface, which acts as a barrier. epa.gov
Diffusion in Porous Media The movement of the dissolved compound through stagnant water layers in soil and sediment pores to reach the microbial cells can be a slow process.Slow aqueous diffusion through stagnant water layers is recognized as a potential bottleneck for mass transfer. epa.gov

These limitations are not only relevant for aerobic degradation but also for slower anaerobic processes. epa.gov Studies on related compounds have directly shown that mass transfer limitations can occur at even (sub)micromolar substrate concentrations, which can be identified by the masking of isotope fractionation effects. isotope.com

Persistence and Environmental Significance

The persistence of this compound in the environment is a function of its resistance to various degradation processes. Its significance lies in its utility as a model compound to understand the fate of more complex PAHs and as an analytical tool to quantify their presence and degradation.

Assessment of Biodegradability in Aquatic and Terrestrial Ecosystems

This compound is considered biodegradable, with its breakdown primarily mediated by microorganisms. The principles of its biodegradation are directly inferred from extensive studies on non-deuterated naphthalene. Numerous bacterial species, particularly from genera such as Pseudomonas, Bacillus, Rhodococcus, and Cycloclasticus, have demonstrated the ability to use naphthalene as a sole source of carbon and energy. nih.govnih.gov

In terrestrial ecosystems , the presence of suitable microbial populations is key. Biodegradation can effectively remove naphthalene from soil, with the rate being highly dependent on prior exposure of the microbial community to PAHs. lgcstandards.com In soils with a history of PAH contamination, degradation is often rapid, whereas pristine soils may exhibit a significant acclimation period before degradation commences. nih.gov For example, a study using the fungus Phanerochaete chrysosporium in soil microcosms found it could biodegrade naphthalene at concentrations up to 600 mg/kg.

In aquatic ecosystems , biodegradability is similarly dependent on the indigenous microbial communities. Studies on microcosms containing sediment and water from various ecosystems have shown that hydrocarbon-utilizing microbial populations are significantly greater in sediments with a history of chronic petroleum exposure. epa.gov The degradation of naphthalene has been observed in both freshwater and estuarine environments, with identified metabolites including cis-1,2-dihydroxy-1,2-dihydronaphthalene, 1-naphthol, salicylic (B10762653) acid, and catechol. researchgate.net Research comparing temperate and arctic marine seawaters found that while degradation rates were temperature-dependent, microbial communities from both regions were capable of degrading naphthalene. researchgate.net

Estimation of Environmental Half-Lives and Degradation Rates

The environmental persistence of this compound is often quantified by its half-life, which can vary dramatically depending on the environmental matrix and conditions. Data for its parent compound, naphthalene, provide the best estimates for these values.

The half-life of naphthalene in the atmosphere is short, typically less than one day, due to degradation by photochemically-produced hydroxyl radicals. lgcstandards.comepa.gov In soil, the half-life is highly variable. While volatilization from the soil surface can be rapid (effective half-life of 1.1 days from a 1 cm depth), biodegradation is a major removal pathway. lgcstandards.com In soils not previously adapted to PAHs, the biodegradation half-life can be over 80 days; however, in contaminated soils with acclimated microbial populations, this can decrease to a matter of hours or a few days. lgcstandards.comfrontiersin.orgepa.gov

In aquatic environments, mineralization half-lives for naphthalene have been measured in microcosms, ranging from 2.4 weeks in sediment from a petroleum-contaminated site to 4.4 weeks in sediment from a pristine environment. epa.govresearchgate.net

The following table presents a selection of reported degradation rates for naphthalene under various conditions.

System / OrganismConditionDegradation Rate / FindingReference
Pseudomonas aeruginosa AO-1Aqueous solution~98% of total naphthalene degraded within 24 hours. mdpi.com
Bacillus sp. GN 3.4Aqueous solution (optimized)100% biodegradation of 80 mg/L naphthalene in 7 days. nih.gov
Bacillus thermoleovoransBatch culture (60°C)Degraded naphthalene to below detection limit (0.4 µM) after a 25-hour lag phase. nih.gov
Temperate Marine MicrocosmIn situ temperatureRate coefficient of 0.048 day⁻¹. researchgate.net
Arctic Marine MicrocosmIn situ temperatureRate coefficient of 0.068 day⁻¹. researchgate.net
Denitrifying soil-water systemNitrate-excessDegraded from several mg/L to <0.01 mg/L in less than 9 weeks. nih.gov

This compound as a Probe for PAH Environmental Behavior Studies

Due to its structural similarity to naphthalene, the simplest and often most abundant polycyclic aromatic hydrocarbon, this compound serves as an invaluable probe for studying the environmental behavior of the entire PAH class. frontiersin.org Its primary role is as a surrogate standard or internal standard in analytical methods for the quantification of PAHs in complex environmental matrices like soil, water, and sediment. lgcstandards.comresearchgate.net

When researchers analyze an environmental sample for PAH contamination, they often add a known amount of this compound at the beginning of the extraction process. Because this compound has nearly identical physicochemical properties to naphthalene (e.g., solubility, volatility, sorption behavior), it experiences the same losses during sample preparation, extraction, and cleanup. However, because it has a different mass (due to the eight deuterium atoms), it can be distinguished from native naphthalene and other PAHs by a mass spectrometer (MS).

By measuring the amount of this compound that is recovered at the end of the analysis and comparing it to the amount originally added, scientists can calculate a recovery percentage. This percentage is then used to correct the measured concentrations of the other target PAHs, providing a much more accurate and reliable quantification of their true levels in the environment. This application is crucial for:

Accurate Risk Assessment: Precisely determining the concentration of toxic and carcinogenic PAHs in the environment.

Monitoring Bioremediation: Tracking the decrease in PAH concentrations over time in contaminated sites to assess the effectiveness of cleanup efforts.

Fate and Transport Studies: Quantifying the distribution of PAHs between different environmental compartments (water, soil, air).

In this context, this compound acts as a probe that reports on the efficiency of the entire analytical process, thereby enabling robust studies of the environmental behavior of other, more complex PAHs.

Kinetic Isotope Effect Kie Investigations

Measurement and Interpretation of Primary Kinetic Isotope Effects

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For naphthalene-d8, this typically involves the cleavage of a carbon-deuterium (C-D) bond. The origin of the primary KIE lies in the difference in the zero-point vibrational energy (ZPE) of the C-H and C-D bonds. The C-D bond is stronger and has a lower ZPE than the C-H bond due to the greater mass of deuterium (B1214612). Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound.

The magnitude of the primary deuterium KIE (kH/kD) is typically in the range of 2 to 8 at room temperature. A value towards the upper end of this range suggests a transition state where the hydrogen/deuterium atom is symmetrically bonded between the donor and acceptor atoms.

Table 1: Theoretical Maximum Primary KIE for C-H vs. C-D Bond Cleavage This table presents a simplified, interactive model based on the zero-point energy differences between C-H and C-D bonds, illustrating the theoretical maximum kinetic isotope effect.

Bond TypeVibrational Frequency (cm⁻¹)Zero-Point Energy (kJ/mol)Theoretical Max kH/kD
C-H~3000~18~7
C-D~2200~13.2

Note: The theoretical maximum is calculated assuming complete loss of the ZPE difference in the transition state.

Elucidation of Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects (SKIEs) arise in reactions where the bond to the isotope is not broken in the rate-determining step. These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. SKIEs are categorized based on the position of the isotopic substitution relative to the reaction center.

α-Secondary KIE: Isotopic substitution is at the carbon atom undergoing a change in hybridization. A normal SKIE (kH/kD > 1) is observed when the hybridization changes from sp3 to sp2, as the C-H(D) bending vibrations are less restricted in the transition state. An inverse SKIE (kH/kD < 1) occurs for an sp2 to sp3 change.

β-Secondary KIE: Isotopic substitution is at a carbon atom adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H(D) σ-bond interacts with an adjacent empty or partially filled p-orbital.

In reactions involving this compound, the measurement of SKIEs can provide valuable insights into the structure of the transition state, such as changes in hybridization and charge distribution.

Application of Deuterium Isotope Effects in Reaction Mechanism Elucidation

In aromatic electrophilic substitution reactions, the electrophile attacks the aromatic ring to form a carbocation intermediate, known as a Wheland intermediate or σ-complex. Subsequently, a proton (or deuteron) is eliminated to restore aromaticity.

Typically, the formation of the σ-complex is the rate-determining step, and thus no significant primary KIE is observed (kH/kD ≈ 1). This is because the C-H/C-D bond is not broken in this step. However, if the second step, the cleavage of the C-H/C-D bond, becomes rate-limiting, a substantial primary KIE would be expected. While specific studies on the chlorination of this compound are not extensively documented in readily available literature, the principles of KIE in electrophilic aromatic substitution are well-established. For instance, in enzymatic chlorination reactions catalyzed by chloroperoxidase, a chlorine isotope effect has been observed, indicating that the cleavage of the bond to the halogen is involved in the rate-determining step. nih.gov

The study of KIEs in aromatization reactions can reveal details about the hydrogen/deuterium transfer steps. An example is the disproportionation of 1,2-dihydronaphthalene (B1214177) to form naphthalene (B1677914) and tetralin. In a study involving the perdeuterated analogue, a kinetic isotope effect of 2.3 was observed at 290 °C. This value is consistent with a mechanism where the rate-determining step involves the transfer of a single hydrogen atom.

Table 2: Kinetic Isotope Effect in the Disproportionation of 1,2-Dihydronaphthalene This interactive table showcases the experimental KIE for the aromatization of a naphthalene precursor.

ReactantTemperature (°C)kH/kDImplied Rate-Determining Step
1,2-Dihydronaphthalene-d102902.3Single hydrogen atom transfer

The study of the photofragmentation of this compound cations provides insight into the dynamics of unimolecular dissociation reactions. In the photofragmentation of naphthalene monocations, deuterium isotope effects have been observed in the appearance potentials of fragment ions. researchgate.net For example, the appearance potential for the loss of a deuterium atom from the this compound cation is higher than the appearance potential for the loss of a hydrogen atom from the naphthalene cation. This indicates a significant primary KIE for the C-D bond cleavage in the excited state.

Table 3: Deuterium Isotope Effects in the Photofragmentation of Naphthalene Monocations This interactive table presents data on the appearance potentials observed in the photofragmentation of naphthalene and its deuterated isotopologue.

ProcessAppearance Potential (Naphthalene) (eV)Appearance Potential (this compound) (eV)Isotope Effect
Loss of H/D~13.7~13.8Normal
Loss of C2H2/C2D2~13.6~13.6Negligible

Data is approximate and serves to illustrate the observed trends.

Correlation of KIE with Transition State Structures and Reaction Dynamics

The magnitude of the KIE is intimately linked to the geometry and vibrational frequencies of the transition state. A large primary KIE suggests a "late" transition state where the C-H/C-D bond is significantly broken. Conversely, a small KIE may indicate an "early" transition state that more closely resembles the reactants. For proton/deuteron transfer reactions, a maximum KIE is often observed when the transition state is symmetric, with the hydrogen/deuterium atom equally shared between the donor and acceptor.

Computational studies, in conjunction with experimental KIE measurements, can provide a detailed picture of the transition state structure. By comparing calculated KIEs for various proposed transition state geometries with the experimentally determined value, the most plausible reaction pathway can be identified. This approach has been instrumental in refining our understanding of reaction mechanisms across a broad spectrum of organic chemistry. nih.gov

Stable Isotope Fractionation During Biological and Abiotic Degradation

The use of perdeuterated compounds like this compound is instrumental in tracing metabolic pathways and understanding degradation mechanisms. Stable isotope labeling experiments allow researchers to follow the fate of the deuterated molecule through complex biological or chemical processes.

Biological Degradation

Research into the anaerobic degradation of naphthalene has utilized this compound to trace its metabolic fate in a sulfate-reducing enrichment culture. nih.govresearchgate.net In these studies, this compound was introduced as the growth substrate, and the resulting metabolites were analyzed to identify the pathway of degradation. nih.govresearchgate.net

The findings indicate that the anaerobic degradation of naphthalene proceeds via an initial activation step that forms 2-naphthoic acid, which is subsequently reduced. nih.gov When this compound was used, key downstream metabolites were found to be deuterium-labeled, confirming they originated from the initial deuterated substrate. nih.govresearchgate.net Specifically, two common ring cleavage products were identified: a C11H16O4-diacid and 2-carboxycyclohexylacetic acid. Analysis by gas chromatography-mass spectrometry (GC-MS) revealed that when this compound was the source, these two metabolites exhibited a mass shift of 5 atomic mass units (amu). nih.gov This demonstrates the incorporation of deuterium from this compound into the final degradation products and provides direct evidence of its biological transformation. nih.gov

Abiotic Degradation

The kinetic isotope effect has also been measured for the abiotic reaction of naphthalene with nitronium tetrafluoroborate (B81430), a nitration process. While not a typical environmental degradation pathway, this reaction provides insight into the KIE for an electrophilic aromatic substitution on the naphthalene ring. A study using naphthalene-1,4-d2 (deuterated at the 1 and 4 positions) determined the KIE (kH/kD) to be close to unity. researchgate.net In the solvent sulfolane, the kH/kD was 1.15 ± 0.05, and in acetonitrile, it was 1.08 ± 0.05. researchgate.net These values, being only slightly greater than 1, suggest that the cleavage of the C-H (or C-D) bond is not the rate-limiting step in this specific nitration reaction. researchgate.net

The following table summarizes key research findings regarding isotope effects and the degradation of deuterated naphthalene.

Research Findings on Deuterated Naphthalene Degradation

Study Type Substrate System Key Findings Reference
Biological This compound Sulfate-reducing enrichment culture Identified deuterated ring cleavage products (C11H16O4-diacid and 2-carboxycyclohexylacetic acid) with a mass shift of +5 amu, confirming the metabolic pathway. nih.gov
Abiotic Naphthalene-1,4-d2 Nitration with nitronium tetrafluoroborate in sulfolane Measured a kinetic isotope effect (kH/kD) of 1.15 ± 0.05. researchgate.net

Toxicological and Mechanistic Health Impact Studies

Mechanisms of Toxicity and Cellular Interactions

The toxicity of naphthalene (B1677914) is primarily mediated by its metabolic activation in the body. nih.gov The initial and critical step in naphthalene's bioactivation is the oxidation by cytochrome P450 (CYP) enzymes to form naphthalene-1,2-oxide, a reactive epoxide. nih.govwww.gov.uk This epoxide can then undergo several metabolic pathways, including enzymatic hydration to form naphthalene-1,2-dihydrodiol, conjugation with glutathione (B108866) (GSH), or rearrangement to form naphthols (1-naphthol and 2-naphthol). nih.govresearchgate.net Further oxidation of these metabolites can lead to the formation of highly reactive and cytotoxic quinones, such as 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone. epa.govnih.gov

These reactive metabolites, particularly the quinones, are believed to be the primary mediators of naphthalene's toxicity. nih.gov They can exert their toxic effects through several mechanisms:

Covalent Binding: The electrophilic metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity. nih.govnih.gov

Oxidative Stress: The metabolism of naphthalene, particularly the redox cycling of naphthoquinones, can generate reactive oxygen species (ROS), leading to oxidative stress. nih.gov This oxidative stress can damage cellular components like lipids, proteins, and DNA, and deplete cellular antioxidants such as glutathione. nih.gov

Mitochondrial Dysfunction: Naphthalene metabolites have been shown to impair mitochondrial function, leading to a decrease in cellular ATP production and further contributing to cellular injury. nih.gov

The substitution of hydrogen with deuterium (B1214612) in naphthalene-d8 introduces a kinetic isotope effect, which can alter the rate of its metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by CYP enzymes. nih.gov This could potentially lead to a slower rate of bioactivation of this compound compared to naphthalene. A reduced rate of formation of the initial toxic epoxide and subsequent reactive metabolites could theoretically lead to decreased toxicity. However, without direct experimental evidence, this remains a hypothesis. Conversely, a slower metabolism could also lead to altered metabolic pathways or prolonged exposure to the parent compound, the toxicological implications of which are unknown.

Investigations of Carcinogenicity Potential in Research Models

There are no specific carcinogenicity bioassays reported for this compound. The assessment of its carcinogenic potential is inferred from the extensive studies conducted on naphthalene. The International Agency for Research on Cancer (IARC) has classified naphthalene as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals and inadequate evidence in humans. www.gov.uknih.govnih.gov The U.S. National Toxicology Program (NTP) has also concluded that naphthalene is "reasonably anticipated to be a human carcinogen". nih.gov

Carcinogenicity studies of naphthalene in rodents have demonstrated target organ-specific tumorigenesis. Key findings from these studies include:

Nasal Tumors in Rats: Inhalation exposure to naphthalene has been shown to cause rare nasal tumors in rats, including respiratory epithelial adenoma and olfactory epithelial neuroblastoma. nih.govnih.gov

Lung Tumors in Mice: In female mice, inhalation of naphthalene resulted in an increased incidence of benign lung tumors (alveolar/bronchiolar adenomas). epa.govnih.govnih.gov

The proposed mechanisms for naphthalene-induced carcinogenicity involve both genotoxic and non-genotoxic pathways. The formation of DNA adducts by reactive metabolites is a potential genotoxic mechanism. nih.gov Non-genotoxic mechanisms are thought to involve chronic cytotoxicity and regenerative cell proliferation in target tissues, which can promote the development of tumors. nih.gov

Impact on Biological Systems and Organ-Specific Effects

Direct studies on the impact of this compound on biological systems and its organ-specific effects are lacking. The known organ-specific effects are based on studies of naphthalene. The primary target organs for naphthalene toxicity are the respiratory tract and the eye, with the liver and red blood cells also being affected.

Respiratory System: The respiratory tract, particularly the non-ciliated Clara cells in the bronchioles of mice and the olfactory epithelium in the nasal passages of rats, is a primary target for naphthalene-induced cytotoxicity. nih.govnih.govca.gov This site-specific toxicity is attributed to the high capacity of these cells to metabolize naphthalene via CYP enzymes into reactive intermediates. nih.gov Chronic inflammation and cell proliferation resulting from this cytotoxicity are believed to contribute to tumor development in these tissues. ca.gov

Ocular System: Naphthalene is a known cataractogen in some species, including rabbits and mice. epa.govnih.gov The mechanism is thought to involve the transport of naphthalene metabolites, such as naphthalene dihydrodiol, to the lens, where they are further metabolized to quinones. epa.gov These quinones can induce oxidative stress and bind to lens proteins, leading to opacity.

Hematological System: In humans, a significant toxic effect of naphthalene is hemolytic anemia, particularly in individuals with a deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD). nih.govwww.gov.ukca.gov Naphthalene metabolites can cause oxidative stress in red blood cells, leading to their premature destruction. dntb.gov.ua

Hepatic System: The liver is the primary site of naphthalene metabolism and can also be a target for its toxicity, especially at high doses. nih.govepa.gov Liver damage can manifest as cellular necrosis and depletion of glutathione.

The following table summarizes the well-documented toxicological effects of naphthalene, which currently serve as the primary reference for assessing the potential hazards of this compound.

System/Organ Observed Effects of Naphthalene Research Model
Respiratory Cytotoxicity in Clara cells and olfactory epithelium, inflammation, nasal and lung tumors. nih.govnih.govnih.govca.govMice, Rats
Ocular Cataract formation. epa.govnih.govRabbits, Mice
Hematological Hemolytic anemia (especially in G6PD deficient individuals). nih.govwww.gov.ukca.govHumans
Hepatic Cellular necrosis, glutathione depletion. nih.govepa.govVarious

Q & A

Q. What methodological role does naphthalene-d8 play in quantifying polycyclic aromatic hydrocarbons (PAHs) in environmental samples?

this compound is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) to correct for matrix effects and instrument variability. It is spiked into samples at known concentrations before extraction, allowing researchers to calculate analyte recovery rates and validate quantification accuracy. For example, surrogate recoveries for this compound in water samples range from 60.5% to 84.5%, with deviations indicating extraction inefficiencies or matrix interferences . This approach ensures data reliability in studies on PAH contamination in soil, sediment, and water .

Q. How is this compound integrated into quality assurance protocols for analytical chemistry?

this compound is added to samples during preparation to monitor procedural accuracy. Its stable isotopic composition (C10D8) ensures minimal interference with native PAHs during analysis. Researchers compare its peak area in samples to calibration curves generated from spiked standards, enabling corrections for losses during extraction and cleanup . This method is critical for compliance with standardized protocols like HJ 805-2016 for soil PAH analysis .

Advanced Research Questions

Q. How can researchers address variability in this compound recovery rates across heterogeneous environmental matrices?

Recovery inconsistencies (e.g., 51.1–126.3% in sediment vs. water) arise from matrix-specific interactions, such as organic carbon content or lipid interference. To mitigate this, optimize extraction solvents (e.g., dichloromethane for high lipid matrices) and employ matrix-matched calibration standards. Advanced studies may also use deuterated analogs with similar hydrophobicity to target analytes (e.g., phenanthrene-d10 for mid-weight PAHs) to improve accuracy .

Q. What strategies resolve contradictions in data when this compound recovery exceeds 100%?

Over-recovery (e.g., 119.4% for perylene-d12 in water) may indicate co-elution with interfering compounds or incomplete chromatographic separation. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters or employ tandem MS (MS/MS) to isolate fragment ions. Additionally, validate methods using blank spikes and confirm recovery thresholds through iterative testing .

Q. Why are specific deuterated PAHs like this compound selected over non-deuterated analogs in metabolic studies?

Deuterated compounds resist metabolic degradation due to the kinetic isotope effect, making them ideal for tracing metabolic pathways. This compound’s stability allows researchers to monitor hydroxylated metabolites (e.g., 1-naphthol) in toxicokinetic models without interference from endogenous naphthalene . This is critical for studies on inhalation toxicity or enzymatic oxidation mechanisms .

Q. How does this compound enhance the detection limits of trace PAHs in complex biological samples?

By normalizing signal drift and ion suppression in GC-MS, this compound improves signal-to-noise ratios. For example, in biomonitoring studies, its use reduces quantification uncertainty from ±25% to ±10%, enabling detection of PAHs at sub-ppb levels in human serum or tissue .

Methodological Design and Validation

Q. What steps ensure ethical and rigorous use of this compound in human exposure studies?

  • Pre-study calibration : Validate instrument sensitivity using this compound-spiked synthetic urine or serum.
  • Blind spikes : Include this compound in blind QC samples to assess lab technician bias.
  • Ethical reporting : Disclose recovery rates and detection limits in publications to uphold reproducibility standards .

Q. How is this compound incorporated into large-scale environmental monitoring programs?

In programs assessing airborne PAHs, this compound is added to air sampling filters prior to extraction. Its recovery data (e.g., 70–95%) informs adjustments for seasonal variability in particulate matter composition, ensuring consistent data across sampling campaigns .

Tables for Key Applications

Application Method Recovery Range Reference
Water PAH analysis (GC-MS)Internal standard spiking60.5–84.5%
Sediment PAH extractionMatrix-matched calibration51.1–61.6%
Metabolic pathway tracingDeuterated metabolite profilingN/A*

*Stable isotope tracking, not recovery-dependent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.